3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one
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Overview
Description
“3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one” is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound’s unique structure, which includes multiple hydroxyl groups and glycosidic linkages, contributes to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one” typically involves multiple steps, including glycosylation, hydroxylation, and amination reactions. The starting materials are often simple aromatic compounds, which undergo a series of chemical transformations to form the final product. Reaction conditions such as temperature, pH, and the use of catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
“3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives with altered biological activity.
Scientific Research Applications
“3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study glycosylation and hydroxylation reactions.
Biology: Investigated for its antioxidant and anti-inflammatory properties in cell culture and animal models.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of “3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one” involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, reducing oxidative stress and inflammation. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid known for its anticancer and cardioprotective effects.
Rutin: A glycosylated flavonoid with potential therapeutic applications in vascular health.
Uniqueness
“3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl)oxy)-6-((diethylamino)methyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one” is unique due to its specific glycosylation pattern and the presence of a diethylamino group, which may enhance its bioavailability and therapeutic efficacy compared to other flavonoids.
Properties
CAS No. |
60619-55-8 |
---|---|
Molecular Formula |
C32H41NO16 |
Molecular Weight |
695.7 g/mol |
IUPAC Name |
6-(diethylaminomethyl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C32H41NO16/c1-4-33(5-2)10-14-16(35)9-18-20(22(14)38)24(40)30(29(47-18)13-6-7-15(34)17(36)8-13)49-32-28(44)26(42)23(39)19(48-32)11-45-31-27(43)25(41)21(37)12(3)46-31/h6-9,12,19,21,23,25-28,31-32,34-39,41-44H,4-5,10-11H2,1-3H3/t12-,19+,21-,23+,25+,26-,27+,28+,31+,32-/m0/s1 |
InChI Key |
UPTFTWONNQNOMG-JRXLSPJQSA-N |
Isomeric SMILES |
CCN(CC)CC1=C(C2=C(C=C1O)OC(=C(C2=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |
Canonical SMILES |
CCN(CC)CC1=C(C2=C(C=C1O)OC(=C(C2=O)OC3C(C(C(C(O3)COC4C(C(C(C(O4)C)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O)O |
Origin of Product |
United States |
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